molecular formula C8H11N5O B3351485 6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- CAS No. 36323-96-3

6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-

Cat. No.: B3351485
CAS No.: 36323-96-3
M. Wt: 193.21 g/mol
InChI Key: RXEKOIHFPYBYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a dimethylamino group and a methyl group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- typically involves the alkylation of a purine derivative. One common method starts with the commercial availability of N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar alkylation techniques under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the purine ring, potentially leading to the formation of different oxo derivatives.

    Reduction: Reduction reactions can alter the functional groups attached to the purine ring.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and various amines are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines.

Scientific Research Applications

6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group and methyl group confer unique reactivity and potential therapeutic applications compared to other purine derivatives.

Properties

IUPAC Name

2-(dimethylamino)-9-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-12(2)8-10-6-5(7(14)11-8)9-4-13(6)3/h4H,1-3H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEKOIHFPYBYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(NC2=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189859
Record name 6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36323-96-3
Record name 2-(Dimethylamino)-1,9-dihydro-9-methyl-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36323-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036323963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DIMETHYLAMINO)-6-HYDROXY-9-METHYLPURINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-
Reactant of Route 2
6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-
Reactant of Route 3
6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-
Reactant of Route 4
6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-
Reactant of Route 5
6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-
Reactant of Route 6
Reactant of Route 6
6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.